tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Overview
Description
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl and a molecular weight of 236.74 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Chemistry: : In organic synthesis, tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is used as an intermediate for the preparation of various biologically active compounds. It serves as a building block for the synthesis of complex molecules.
Biology: : The compound is utilized in the study of enzyme kinetics and protein-ligand interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of new drugs targeting specific diseases.
Industry: : In the polymer industry, this compound is used in the synthesis of specialty polymers with unique properties. It contributes to the development of materials with enhanced mechanical strength and chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclopropyl ring.
tert-butyl N-(1-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of an aminoethyl group.
tert-butyl N-(1-methylcyclopropyl)carbamate: Features a methylcyclopropyl group instead of an aminoethyl group.
Uniqueness: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is unique due to its combination of a cyclopropyl ring and a tert-butyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKZSKSZIPPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-72-1 | |
Record name | tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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